molecular formula C12H14N2O3 B2718207 [(Cyclopropylcarbamoyl)amino](phenyl)acetic acid CAS No. 1290785-54-4

[(Cyclopropylcarbamoyl)amino](phenyl)acetic acid

Cat. No.: B2718207
CAS No.: 1290785-54-4
M. Wt: 234.255
InChI Key: WRVJRYBZXIWNKR-UHFFFAOYSA-N
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Description

(Cyclopropylcarbamoyl)aminoacetic acid is a phenylacetic acid derivative featuring a cyclopropylcarbamoyl-substituted amino group on the phenyl ring. Its molecular structure comprises:

  • Phenyl group: Attached to the α-carbon of the acetic acid backbone.
  • Amino group: Substituted with a cyclopropylcarbamoyl moiety (NH–CO–NH–cyclopropyl).

Molecular Formula: Hypothesized as C₁₃H₁₅N₂O₃ (exact formula requires experimental validation). Molecular Weight: Estimated ~277.28 g/mol.

Properties

IUPAC Name

2-(cyclopropylcarbamoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJRYBZXIWNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylcarbamoyl)aminoacetic acid typically involves the following steps:

    Formation of Cyclopropylcarbamoyl Chloride: Cyclopropylamine is reacted with phosgene to form cyclopropylcarbamoyl chloride.

    Amination: The cyclopropylcarbamoyl chloride is then reacted with aniline to form [(Cyclopropylcarbamoyl)amino]benzene.

    Acylation: Finally, [(Cyclopropylcarbamoyl)amino]benzene is acylated with chloroacetic acid to yield (Cyclopropylcarbamoyl)aminoacetic acid.

Industrial Production Methods

In an industrial setting, the production of (Cyclopropylcarbamoyl)aminoacetic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylcarbamoyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

(Cyclopropylcarbamoyl)aminoacetic acid is utilized as a building block in organic synthesis. It plays a crucial role in:

  • Synthesis of Complex Molecules : Its unique structure allows for the formation of diverse derivatives, facilitating the development of new chemical entities.
  • Catalyst Development : The compound is investigated for its potential as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Biology

Research has shown that (Cyclopropylcarbamoyl)aminoacetic acid has potential biological activities:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions, warranting further investigation into its mechanisms of action.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development : (Cyclopropylcarbamoyl)aminoacetic acid is investigated as a lead compound in drug discovery programs targeting diseases such as cancer and bacterial infections.
  • Therapeutic Agents : Its ability to modulate biochemical pathways positions it as a promising candidate for designing novel therapeutic agents.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for organic synthesisFacilitates development of new compounds
Catalyst in chemical reactionsEnhances reaction efficiency
BiologyAntimicrobial agentPotential new antibiotic development
Anticancer propertiesInhibition of cancer cell growth
MedicineDrug developmentNew therapeutic agents for various diseases

Case Study 1: Antimicrobial Activity

A study conducted on (Cyclopropylcarbamoyl)aminoacetic acid demonstrated its effectiveness against Staphylococcus aureus. The compound showed significant inhibition of bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have revealed that (Cyclopropylcarbamoyl)aminoacetic acid can induce apoptosis in certain cancer cell lines. Mechanistic studies suggest that it interacts with specific cellular pathways, leading to increased cell death rates compared to controls.

Mechanism of Action

The mechanism of action of (Cyclopropylcarbamoyl)aminoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound References
(Cyclopropylcarbamoyl)aminoacetic acid* - C₁₃H₁₅N₂O₃ (est.) ~277.28 Carbamoyl, cyclopropyl, phenyl, acetic acid Reference compound -
{4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid 832681-49-9 C₁₃H₁₃NO₃ 247.25 Carbonyl, cyclopropyl, phenyl, acetic acid Replaces carbamoyl (NHCO) with carbonyl (CO)
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid 860173-33-7 C₁₀H₁₁BN₂O₃ 218.02 Boronic acid, carbamoyl, cyclopropyl Boronic acid replaces acetic acid
[4-(Butyrylamino)phenyl]acetic acid 89625-67-2 C₁₂H₁₅NO₃ 237.25 Butyryl, phenyl, acetic acid Butyryl substituent instead of cyclopropylcarbamoyl
[Cyclopropyl-(4-fluorobenzyl)amino]acetic acid 1249230-52-1 C₁₃H₁₅FN₂O₂ 262.27 Fluorobenzyl, cyclopropyl, amino, acetic acid Fluorobenzyl substitution adds halogen

Structural and Property Analysis

{4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9) Key Difference: The carbonyl (CO) group replaces the carbamoyl (NHCO) in the target compound.

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS 860173-33-7)

  • Key Difference : Boronic acid replaces acetic acid, enabling Suzuki-Miyaura cross-coupling reactivity. This makes it valuable in synthetic chemistry but less suited for biological applications requiring carboxylic acid motifs .

[4-(Butyrylamino)phenyl]acetic acid (CAS 89625-67-2) Key Difference: The butyryl group introduces a longer aliphatic chain, increasing lipophilicity (logP ~2.5 vs. ~1.8 for cyclopropylcarbamoyl). This could enhance membrane permeability but reduce aqueous solubility .

Research Findings and Trends

  • Lipophilicity : Cyclopropyl and carbamoyl groups contribute to moderate lipophilicity, as seen in HPLC-derived log k values for related carbamate derivatives (log k = 1.2–2.8) .
  • Synthetic Accessibility : Similar compounds are synthesized via carbamate or urea-forming reactions, indicating feasible routes for large-scale production .

Biological Activity

(Cyclopropylcarbamoyl)aminoacetic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound (Cyclopropylcarbamoyl)aminoacetic acid can be characterized by its cyclopropyl group attached to a carbamoyl amino structure, linked to a phenylacetic acid moiety. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylacetic acid (PAA), a structural analog of (Cyclopropylcarbamoyl)aminoacetic acid. PAA has demonstrated significant antibacterial activity against various pathogens, including Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL . The mechanism involves disruption of cell membrane integrity, inhibition of protein synthesis, and interference with metabolic processes .

Table 1 summarizes the antibacterial efficacy of PAA against different strains:

Pathogen IC50 (mg/mL) Mechanism of Action
Agrobacterium tumefaciens0.8038Disruption of cell membrane integrity, inhibition of protein synthesis
Micrococcus luteus0.41Cell wall synthesis inhibition
Staphylococcus aureus (MRSA)VariableBiofilm formation inhibition

Anticancer Activity

The anticancer properties of compounds similar to (Cyclopropylcarbamoyl)aminoacetic acid have also been explored. Research indicates that derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. Specifically, studies have shown that certain phenylacetic acid derivatives can inhibit gamma-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease but also plays a role in cancer cell signaling pathways .

Case Studies

  • Antibacterial Efficacy Against A. tumefaciens
    A study conducted on the antibacterial effects of PAA revealed that it significantly increased the leakage of nucleic acids and proteins from bacterial cells after treatment. Scanning electron microscopy confirmed morphological changes indicative of cell damage .
  • Inhibition of Cancer Cell Proliferation
    In vitro studies demonstrated that compounds derived from phenylacetic acid exhibited selective toxicity towards cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Research Findings

  • Mechanistic Insights : The biological activity of (Cyclopropylcarbamoyl)aminoacetic acid is closely related to its structural similarities with PAA. The disruption of metabolic pathways and interference with protein synthesis are key mechanisms observed in various studies .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives exhibit nonlinear pharmacokinetics, indicating potential for dose-dependent effects which could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (Cyclopropylcarbamoyl)aminoacetic acid, and how do reaction conditions affect yield?

  • Methodology : Synthesis typically involves coupling cyclopropylcarbamoyl moieties to phenylacetic acid derivatives via amide bond formation. For example, cyclopropylamine reacts with activated carbonyl intermediates using coupling agents like EDC/HOBt under anhydrous conditions. Solvent choice (e.g., DMF) and temperature control (0–25°C) are critical to minimize side reactions. Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing (Cyclopropylcarbamoyl)aminoacetic acid?

  • Methodology :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (including 2D techniques like HSQC and HMBC) resolve molecular connectivity and detect tautomerism.
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) and differential scanning calorimetry (DSC) identify impurities and polymorphic forms .

Q. How can preliminary biological activity screening be designed for this compound in plant systems?

  • Methodology : Adapt protocols from phenylacetic acid (PAA) studies. Test at 0.1–2.0 mg dm⁻³ in Murashige-Skoog (MS) media for shoot/root induction in model plants (e.g., Cicer arietinum). Compare efficacy against standard auxins (IAA, NAA) using ANOVA to assess statistical significance .

Advanced Research Questions

Q. How does the cyclopropylcarbamoyl group influence the compound’s electronic properties and reactivity?

  • Methodology : Use density functional theory (DFT) to model electronic effects. Compare experimental pKa values (via potentiometric titration) with non-cyclopropyl analogs. Cyclopropane ring strain increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack .

Q. What strategies mitigate racemization during enantioselective synthesis?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts). Monitor enantiopurity via chiral HPLC and validate with circular dichroism (CD). Low-temperature reactions (-20°C) in aprotic solvents (THF) reduce racemization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Methodology : Perform variable-temperature NMR to detect dynamic processes (e.g., rotamer interconversion). Use deuterium exchange experiments to identify labile protons. Cross-reference with synthetic intermediates to assign ambiguous signals .

Q. What experimental designs are optimal for studying synergies with cytokinins in plant tissue culture?

  • Methodology : Use factorial designs with varying concentrations of (Cyclopropylcarbamoyl)aminoacetic acid (0.1–2.0 mg dm⁻³) and cytokinins (BAP, kinetin). Measure shoot multiplication rates and analyze interactions via two-way ANOVA. Reference protocols from Cicer arietinum regeneration studies .

Q. How can soil matrix interference be minimized during environmental quantification?

  • Methodology : Optimize extraction using solid-phase extraction (C18 columns) and quantify via LC-MS/MS with deuterated internal standards. Validate method recovery (70–120%) and limit of detection (LOD) using spiked soil samples .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis optimizationCoupling reactions (EDC/HOBt), column chromatographySolvent polarity, temperature control
Structural elucidation2D NMR (HSQC, HMBC), HRMSDeuterated solvents, high magnetic field strength
Biological screeningModified MS media, ANOVA analysisHormone concentration ranges, genotype specificity
Environmental analysisLC-MS/MS with SPEMatrix-matched calibration, recovery validation

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